molecular formula C21H18ClN3O2S B2930248 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide CAS No. 1240810-49-4

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide

Cat. No.: B2930248
CAS No.: 1240810-49-4
M. Wt: 411.9
InChI Key: RDLXTSCZNPFCRL-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridine sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the pyridine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c22-21-11-10-16(12-24-21)28(26,27)25-14-18(15-6-2-1-3-7-15)19-13-23-20-9-5-4-8-17(19)20/h1-13,18,23,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLXTSCZNPFCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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